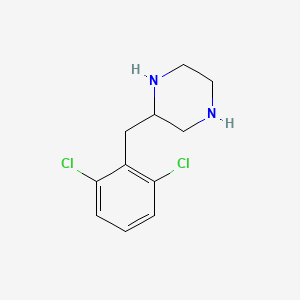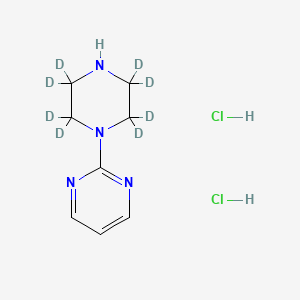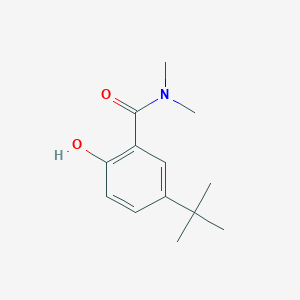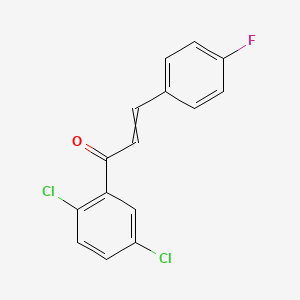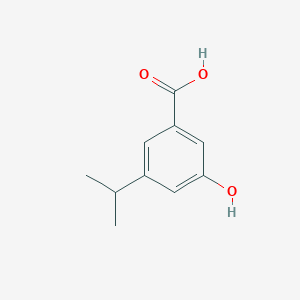
3-Hydroxy-5-isopropylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-HYDROXY-5-(PROPAN-2-YL)BENZOIC ACID can be achieved through several methods. One common approach involves the hydroxylation of 5-isopropylbenzoic acid using suitable oxidizing agents. Another method includes the Friedel-Crafts alkylation of benzoic acid followed by selective hydroxylation.
Industrial Production Methods: In industrial settings, the production of 3-HYDROXY-5-(PROPAN-2-YL)BENZOIC ACID typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize catalysts and optimized reaction conditions to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: 3-HYDROXY-5-(PROPAN-2-YL)BENZOIC ACID can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, yielding 5-isopropylbenzoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of 5-isopropylbenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
科学的研究の応用
3-HYDROXY-5-(PROPAN-2-YL)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-HYDROXY-5-(PROPAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The isopropyl group can affect the compound’s hydrophobicity and overall molecular conformation, impacting its interactions with enzymes and receptors.
類似化合物との比較
3-HYDROXYBENZOIC ACID: Lacks the isopropyl group, resulting in different chemical and biological properties.
5-ISOPROPYLBENZOIC ACID:
SALICYLIC ACID (2-HYDROXYBENZOIC ACID): Similar structure but with the hydroxyl group in a different position, leading to distinct properties and uses.
Uniqueness: 3-HYDROXY-5-(PROPAN-2-YL)BENZOIC ACID is unique due to the presence of both the hydroxyl and isopropyl groups, which confer specific chemical reactivity and potential biological activities not found in its analogs.
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
3-hydroxy-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6,11H,1-2H3,(H,12,13) |
InChIキー |
PVHSNNNKUSHTTH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


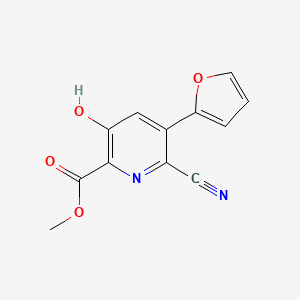
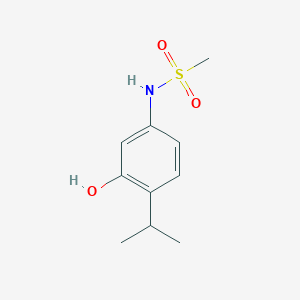
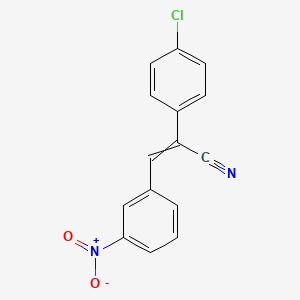

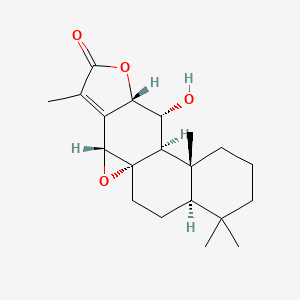

![[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)


